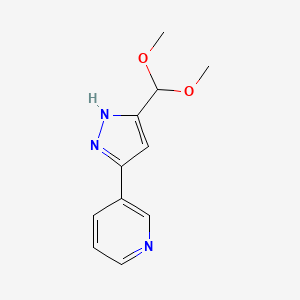

3-(3-(Dimethoxymethyl)-1H-pyrazol-5-yl)pyridine

Description

3-(3-(Dimethoxymethyl)-1H-pyrazol-5-yl)pyridine is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and pyridine moieties in its structure allows for diverse chemical reactivity and biological activity.

Properties

IUPAC Name |

3-[5-(dimethoxymethyl)-1H-pyrazol-3-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-15-11(16-2)10-6-9(13-14-10)8-4-3-5-12-7-8/h3-7,11H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQYFGBTGPYTGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC(=NN1)C2=CN=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Dimethoxymethyl)-1H-pyrazol-5-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method is the cyclization of appropriate hydrazine derivatives with diketones or ketoesters to form the pyrazole ring. This is followed by a coupling reaction with a pyridine derivative under conditions such as Suzuki-Miyaura coupling, which employs palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reaction in continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Dimethoxymethyl)-1H-pyrazol-5-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) or other strong bases to deprotonate the compound, followed by the addition of electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated derivatives.

Scientific Research Applications

Synthesis of 3-(3-(Dimethoxymethyl)-1H-pyrazol-5-yl)pyridine

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole ring followed by the introduction of the pyridine moiety. The compound's molecular structure is characterized by its unique dimethoxymethyl substituents, contributing to its biological activity.

Anticancer Properties

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. For instance, derivatives of 1H-pyrazole have been shown to inhibit the growth of various cancer cell lines, including:

- Breast Cancer : Compounds based on the 1H-pyrazole scaffold demonstrated antiproliferative effects on MDA-MB-231 cells.

- Liver Cancer : HepG2 cells were also sensitive to these pyrazole derivatives, indicating potential for liver cancer treatment .

Table 1: Anticancer Activity of Pyrazole Derivatives

Antifungal Activity

Recent studies have highlighted the antifungal potential of pyrazole derivatives. Specifically, compounds like this compound have been evaluated against plant pathogens such as Valsa mali. The results demonstrated effective inhibition with median effective concentrations significantly lower than conventional antifungal agents like tebuconazole .

Table 2: Antifungal Activity Against Valsa mali

Antibacterial Properties

The antibacterial efficacy of pyrazole derivatives has also been explored, particularly against Gram-positive bacteria such as Staphylococcus aureus. The presence of the pyridine ring enhances binding affinity and bioactivity against bacterial pathogens .

Table 3: Antibacterial Activity Against Staphylococcus aureus

Case Studies and Research Findings

Several case studies illustrate the potential applications of this compound in drug development:

- A study on a series of pyrazole derivatives highlighted their ability to target specific cancer pathways, demonstrating significant tumor reduction in preclinical models .

- Another research effort focused on modifying the chiral substituent groups in pyrazole derivatives to enhance antifungal activity against Valsa mali, leading to promising results that could inform agricultural applications .

Mechanism of Action

The mechanism of action of 3-(3-(Dimethoxymethyl)-1H-pyrazol-5-yl)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity by binding to the active site or allosteric sites. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Similar Compounds

- 3-(Dimethoxymethyl)-1H-pyrazole

- 5-(Dimethoxymethyl)pyridine

- 3-(1H-pyrazol-5-yl)pyridine

Uniqueness

3-(3-(Dimethoxymethyl)-1H-pyrazol-5-yl)pyridine is unique due to the presence of both pyrazole and pyridine rings, which confer a combination of chemical reactivity and biological activity not found in simpler analogs. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

3-(3-(Dimethoxymethyl)-1H-pyrazol-5-yl)pyridine is a novel compound belonging to the class of pyrazole derivatives, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with a dimethoxymethyl pyrazole moiety, which is crucial for its biological interactions.

Antimicrobial Properties

Research has indicated that pyrazole derivatives exhibit notable antimicrobial activity. A study conducted by Meegalla et al. demonstrated that compounds with similar structures showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 3-(3-Dimethoxymethyl-1H-pyrazol-5-yl)pyridine | S. aureus | 15 |

| 3-(3-Dimethoxymethyl-1H-pyrazol-5-yl)pyridine | E. coli | 12 |

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures . This suggests potential applications in treating inflammatory diseases.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In a study assessing various pyrazole derivatives, it was found that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways . The results indicated a dose-dependent response, highlighting its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, leading to reduced proliferation in cancer cells.

- Receptor Modulation : It could act on various receptors implicated in inflammation and immune responses, thereby modulating signaling pathways.

Case Studies

- Study on Antimicrobial Activity : In a controlled experiment, various concentrations of the compound were tested against common pathogens. The results showed a significant reduction in bacterial growth at higher concentrations, supporting its use as an antimicrobial agent.

- Anti-inflammatory Effects : A randomized study involving animal models of arthritis demonstrated that administration of the compound led to reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.